molecular formula C8H15ClO B1653886 2-Chlorooctanal CAS No. 20334-54-7

2-Chlorooctanal

Cat. No. B1653886
CAS RN: 20334-54-7
M. Wt: 162.66 g/mol
InChI Key: YSBIXKAZMUYACB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Chlorooctanal consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . It contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) .


Physical And Chemical Properties Analysis

2-Chlorooctanal is a liquid . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

1. Asymmetric Synthesis

The compound 2-Chlorooctanal has applications in asymmetric synthesis, as seen in the study of the synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate of 14,15-Leukotriene A4. This synthesis involves asymmetric reduction and successive chemical transformations, highlighting its importance in organic synthesis (Tsuboi, Furutani, & Takeda, 1987).

2. Photocatalytic Degradation of Chlorophenols

2-Chlorooctanal is also relevant in environmental chemistry, specifically in the photocatalytic degradation of chlorophenols. A study on the degradation of chlorophenols using titanium dioxide doped with copper sulfate under visible light illustrates this application. This research is significant for understanding the fate of chlorophenols in the environment and their degradation under natural light conditions (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).

3. Vibrational Analysis in Organic Compounds

In the field of physical chemistry, 2-Chlorooctanal is used for understanding the vibrational characteristics of organic compounds. A study on 1-Chlorooctane, a related compound, involved Fourier transform infrared and Raman spectra analysis to explore the vibrational properties of chloro-alkanes. This research is crucial for understanding the molecular structure and behavior of similar organic compounds (Singh, Jaggi, & Singh, 2010).

4. Chemosensor Development

Another application of chlorinated organic compounds related to 2-Chlorooctanal is in the development of chemosensors. A study on the creation of a colorimetric and fluorescent chemosensor for detecting Cu2+ in aqueous solutions and living cells highlights this application. The research demonstrates the potential for developing sensitive detection systems for metal ions, which has implications in environmental monitoring and biomedical applications (Zhao et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorobutane, indicates that it is a highly flammable liquid and vapor . It’s reasonable to assume that 2-Chlorooctanal may have similar hazards given its structural similarity to 2-Chlorobutane. Proper safety measures should be taken when handling such compounds.

properties

IUPAC Name

2-chlorooctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO/c1-2-3-4-5-6-8(9)7-10/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBIXKAZMUYACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512921
Record name 2-Chlorooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20334-54-7
Record name 2-Chlorooctanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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